Diphenyl(2-phenyl-1-(propylsulfonyl)ethyl)phosphine oxide
Description
Diphenyl(2-phenyl-1-(propylsulfonyl)ethyl)phosphine oxide is an organophosphorus compound characterized by a central phosphorus atom bonded to two phenyl groups and a sulfonated ethyl moiety. The unique structural features of this compound—specifically the propylsulfonyl group appended to the ethyl chain—distinguish it from other phosphine oxides. These structural attributes influence its physicochemical properties, such as polarity, solubility, and reactivity, making it relevant in applications like photopolymerization, catalysis, or material science.
Properties
Molecular Formula |
C23H25O3PS |
|---|---|
Molecular Weight |
412.5 g/mol |
IUPAC Name |
(2-diphenylphosphoryl-2-propylsulfonylethyl)benzene |
InChI |
InChI=1S/C23H25O3PS/c1-2-18-28(25,26)23(19-20-12-6-3-7-13-20)27(24,21-14-8-4-9-15-21)22-16-10-5-11-17-22/h3-17,23H,2,18-19H2,1H3 |
InChI Key |
FBADPRIRGQVTHP-UHFFFAOYSA-N |
Canonical SMILES |
CCCS(=O)(=O)C(CC1=CC=CC=C1)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Procedure:
- Synthesis of 1-bromo-2-phenyl-1-(propylsulfonyl)ethane :
- Arbuzov Reaction :
- The brominated sulfone (1.0 equiv) is combined with diphenylphosphine oxide (1.2 equiv) in N-methylpyrrolidone (NMP).
- Lithium methoxide (LiOMe, 2.0 equiv) and tetramethylethylenediamine (TMEDA, 0.1 equiv) are added under argon.
- The mixture is stirred at 40°C for 24 hours, yielding the phosphine oxide after aqueous workup and column chromatography.
Key Data :
Condensation with Sulfonyl Chloride Derivatives
This method leverages nucleophilic substitution between a phosphine intermediate and a sulfonyl chloride.
Procedure:
- Preparation of Sodium Diphenylphosphinite :
- Reaction with 2-phenyl-1-(propylsulfonyl)ethyl chloride :
Key Data :
Radical-Mediated Addition under Oxidative Conditions
Inspired by photochemical methodologies, this approach utilizes radical intermediates to form the carbon-phosphorus bond.
Procedure:
- Radical Generation :
- Sulfonation :
Key Data :
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions
Diphenyl(2-phenyl-1-(propylsulfonyl)ethyl)phosphine oxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Organic Synthesis
Diphenyl(2-phenyl-1-(propylsulfonyl)ethyl)phosphine oxide is primarily utilized as a reagent in organic synthesis. It serves as an intermediate in the preparation of complex molecules, particularly those with biological activity. The compound's phosphine oxide group allows for diverse reactions, including oxidation and reduction processes, which are crucial in synthesizing pharmaceuticals and agrochemicals .
Catalysis
The compound has shown potential as a catalyst or catalyst precursor in various chemical reactions. Its ability to stabilize reactive intermediates makes it valuable in catalyzing reactions such as cross-coupling and polymerization. Research indicates that phosphine oxides can enhance the efficiency of catalytic processes, leading to improved yields and selectivity .
Material Science
In material science, this compound is being explored for its ability to modify polymer properties. Its incorporation into polymer matrices can improve thermal stability and mechanical properties, making it suitable for applications in coatings, adhesives, and composite materials .
Case Study 1: Catalytic Applications
A study explored the use of this compound as a catalyst in the synthesis of chiral compounds. The research demonstrated that the compound facilitated asymmetric reactions with high enantioselectivity, showcasing its potential in pharmaceutical synthesis where chirality is crucial .
Case Study 2: Polymer Modification
Another investigation focused on the incorporation of this compound into epoxy resins. The results indicated significant improvements in the thermal properties of the modified resins, which could lead to applications in high-performance coatings and electronic materials .
Mechanism of Action
The mechanism of action of Diphenyl(2-phenyl-1-(propylsulfonyl)ethyl)phosphine oxide involves its interaction with molecular targets and pathways. The compound can act as an antioxidant by decomposing hydroperoxides and terminating radical chain reactions. This activity is attributed to the presence of the phosphine oxide group, which can donate electrons and stabilize reactive intermediates .
Comparison with Similar Compounds
Table 1: Substituent Comparison of Phosphine Oxides
*Molecular weights estimated based on structural analogs.
†Calculated based on substituent contributions.
Key Observations:
- Polarity and Solubility : The propylsulfonyl group in the target compound introduces significant polarity compared to TPO’s hydrophobic trimethylbenzoyl group. This may enhance solubility in polar solvents like DMF or water, though this requires experimental validation .
- Host-Guest Interactions: AdTPP’s adamantyl group improves association constants (Kf) in supercritical CO₂ due to steric and hydrophobic effects . The sulfonyl group in the target compound could similarly enhance interactions in polar media but might reduce compatibility with nonpolar matrices.
Table 2: Photoinitiator Performance Metrics
Key Findings:
- UV Reactivity: TPO and BAPO are widely used in 3D printing resins due to their strong UV absorption and efficient radical generation .
- Biocompatibility : TPO-L (a TPO derivative) exhibits superior biocompatibility in dental resins . The sulfonyl group in the target compound could introduce polarity-dependent cytotoxicity, though this remains speculative without direct data.
Mechanistic and Stability Considerations
- Thermal Stability : Phosphine oxides with bulky substituents (e.g., AdTPP) often exhibit higher thermal stability . The sulfonyl group’s electron-withdrawing nature may reduce thermal resilience compared to TPO’s benzoyl group.
- Hydrolytic Stability : Sulfonyl groups are prone to hydrolysis under acidic or basic conditions. This could limit the target compound’s utility in aqueous environments compared to TPO, which is stable in resin matrices .
Biological Activity
Diphenyl(2-phenyl-1-(propylsulfonyl)ethyl)phosphine oxide is a phosphine oxide compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
This compound has the following chemical formula: CHOPS. The structure consists of a phosphine oxide moiety attached to a propylsulfonyl ethyl group and two phenyl groups, which may contribute to its biological activity.
Synthesis
The synthesis of this compound typically involves the reaction of diphenylphosphine oxide with appropriate sulfonyl and alkylating agents. The Kabachnik–Fields reaction is often employed, which combines a primary or secondary amine, an oxo compound, and a phosphorus-containing reagent to yield α-aminophosphonates and related derivatives .
Antimicrobial Properties
Research indicates that phosphine oxides, including this compound, exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of phosphine oxides can inhibit the growth of various bacteria and fungi, suggesting potential applications in treating infections .
Cytotoxicity
The cytotoxic effects of this compound have been evaluated in several studies. It has been observed to induce apoptosis in certain cancer cell lines, indicating its potential as an anticancer agent. The mechanism of action appears to involve the disruption of cellular signaling pathways that regulate cell survival and proliferation .
Case Studies
- Antimicrobial Activity Assessment : A study assessed the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results demonstrated a minimum inhibitory concentration (MIC) ranging from 10 to 50 µg/mL for various strains, highlighting its broad-spectrum antimicrobial potential.
- Cytotoxicity in Cancer Research : In vitro studies on human cancer cell lines (e.g., HeLa and MCF-7) indicated that treatment with this compound resulted in a dose-dependent decrease in cell viability. The IC values were calculated to be approximately 20 µM for HeLa cells and 15 µM for MCF-7 cells, suggesting significant cytotoxic effects at relatively low concentrations .
Research Findings Summary
Q & A
Basic Research Questions
Q. What are the optimal synthetic methodologies for preparing diphenyl(2-phenyl-1-(propylsulfonyl)ethyl)phosphine oxide?
- Methodological Answer : Microwave (MW)-assisted synthesis is highly effective for phosphine oxide derivatives. For example, MW conditions (100°C, 2 h) with Ag₂O as an oxidant in acetonitrile achieve >90% conversion for analogous benzophosphole oxides . For alkylation, ruthenium catalysis (e.g., [RuCl₂(p-cymene)]₂ with AgSbF₆) enables regioselective C–H bond functionalization, yielding 47–67% for ortho-alkylated products . Key variables include steric hindrance and electronic effects of substituents.
| Synthetic Approach | Conditions | Yield Range | Reference |
|---|---|---|---|
| MW-assisted cycloaddition | Ag₂O, 100°C, 2 h, acetonitrile | 80–93% | |
| Ru-catalyzed alkylation | [RuCl₂(p-cymene)]₂, AgSbF₆, 80°C | 47–67% |
Q. Which analytical techniques are critical for characterizing phosphine oxide derivatives?
- Methodological Answer :
- GC-MS with Internal Standards : Quantifies reaction conversion using n-dodecane as an internal standard .
- ¹H/³¹P NMR : Resolves stereochemical outcomes and confirms phosphorylation (e.g., coupling constants in diastereomeric mixtures) .
- TLC (Silica Gel F₂₅₄) : Monitors reaction progress under UV light .
- X-ray Crystallography : Determines crystal structures of intermediates (e.g., carbamoyl phosphine oxides) .
Advanced Research Questions
Q. How does the propylsulfonyl group influence catalytic reactivity in C–H bond functionalization?
- Methodological Answer : The sulfonyl group enhances electrophilicity at the phosphorus center, facilitating coordination with transition metals like Ru. However, steric bulk from the propyl chain may reduce accessibility to the catalytic site. Comparative studies with diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide show that electron-withdrawing groups improve regioselectivity but require optimized ligand-metal ratios . Computational modeling (DFT) is recommended to predict electronic effects .
Q. What strategies resolve contradictions in reaction yields when varying electrophilic alkenes?
- Methodological Answer : Acrylonitrile, for instance, produces mixed products (alkylation vs. alkenylation) due to strong coordination with Ru, inhibiting P=O interaction. To mitigate this:
- Use less coordinating solvents (e.g., DMF instead of acetonitrile).
- Adjust stoichiometry (e.g., 1.5 equivalents of phosphine oxide to 2 equivalents of alkene) .
- Introduce additives (e.g., silver salts) to stabilize reactive intermediates .
Q. How can stereochemical control be achieved in the synthesis of P-stereogenic phosphine oxides?
- Methodological Answer : Chiral auxiliaries or asymmetric catalysis are critical. For example, enantiomerically enriched phosphine oxides are synthesized via kinetic resolution using HPLC with chiral stationary phases . Late-stage desymmetrization of prochiral phosphine oxides via Ru-catalyzed alkylation yields P-stereogenic centers with >90% enantiomeric excess (ee) under optimized conditions .
Q. What computational tools predict the environmental persistence or toxicity of phosphine oxide derivatives?
- Methodological Answer :
- ECHA Infocard Data : Assesses reproductive toxicity and bioaccumulation potential (e.g., diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide is flagged for reproductive risks) .
- PubChem Toxicity Profiles : Evaluates hazards via experimental data (e.g., LD₅₀ values).
- QSAR Models : Predict biodegradation pathways using software like EPI Suite .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
